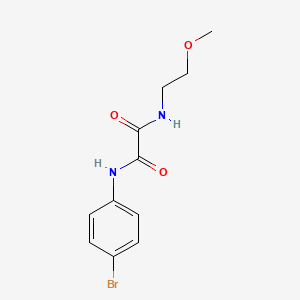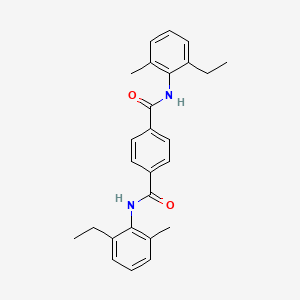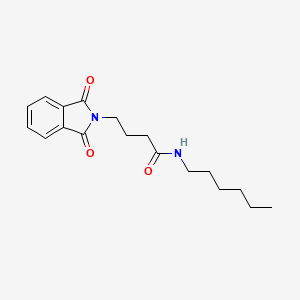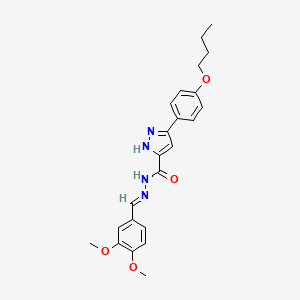![molecular formula C23H23BrO5 B11640758 5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11640758.png)
5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a bromine atom, and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE typically involves multiple steps:
Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[4-(Benzyloxy)-3-bromobenzyliden]-2-tert-butyl-2-methyl-1,3-dioxan-4,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die benzylische Position kann oxidiert werden, um entsprechende Benzoesäurederivate zu bilden.
Reduktion: Das Bromatom kann reduziert werden, um die entsprechende hydrierte Verbindung zu bilden.
Substitution: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN₃) oder Natriumthiolat (NaSR) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Benzoesäurederivate ergeben, während die Reduktion hydrierte Verbindungen hervorbringen kann .
Wissenschaftliche Forschungsanwendungen
5-[4-(Benzyloxy)-3-bromobenzyliden]-2-tert-butyl-2-methyl-1,3-dioxan-4,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-[4-(Benzyloxy)-3-bromobenzyliden]-2-tert-butyl-2-methyl-1,3-dioxan-4,6-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Benzyloxy- und Brombenzylidenreste können mit Enzymen oder Rezeptoren interagieren und zu einer Inhibition oder Aktivierung spezifischer Signalwege führen . Der Dioxanring kann auch eine Rolle bei der Stabilisierung der Verbindung und der Verbesserung ihrer Bindungsaffinität spielen .
Wirkmechanismus
The mechanism of action of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom could facilitate interactions with halogen-binding sites on proteins, while the benzyl ether group might enhance membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Benzyloxy)-3-bromobenzaldehyd: Ähnliche Struktur, aber es fehlt der Dioxanring.
2-tert-Butyl-2-methyl-1,3-dioxan-4,6-dion: Ähnlicher Dioxanring, aber es fehlen die Benzyloxy- und Brombenzylidenreste.
Einzigartigkeit
5-[4-(Benzyloxy)-3-bromobenzyliden]-2-tert-butyl-2-methyl-1,3-dioxan-4,6-dion ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen . Das Vorhandensein sowohl der Benzyloxy- als auch der Brombenzylidenreste sowie des Dioxanrings macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C23H23BrO5 |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H23BrO5/c1-22(2,3)23(4)28-20(25)17(21(26)29-23)12-16-10-11-19(18(24)13-16)27-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
OXJCGZJEZLBHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)O1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640677.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)


![Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640714.png)


![Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640744.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640751.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640754.png)
![5-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11640772.png)
![6-chloro-3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11640773.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11640779.png)
